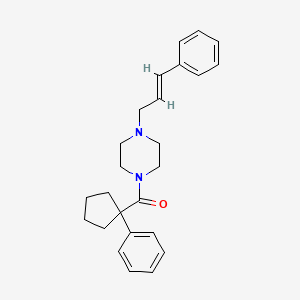

Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

説明

Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone is a synthetic organic compound characterized by a piperazine core substituted with a phenylcyclopentyl ketone group at the N1 position and a 3-phenylprop-2-enyl (cinnamyl) moiety at the N4 position.

特性

IUPAC Name |

(1-phenylcyclopentyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O/c28-24(25(15-7-8-16-25)23-13-5-2-6-14-23)27-20-18-26(19-21-27)17-9-12-22-10-3-1-4-11-22/h1-6,9-14H,7-8,15-21H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMIEGZBVGCUFW-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone, identified by its CAS number 1025153-60-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C25H30N2O

- Molecular Weight : 374.52 g/mol

- Boiling Point : 563.2 ± 50.0 °C (predicted)

- Density : 1.122 ± 0.06 g/cm³ (predicted)

- pKa : 6.76 ± 0.10 (predicted) .

The compound acts primarily as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. PDE4 is involved in the hydrolysis of cyclic AMP (cAMP), a crucial signaling molecule in various physiological processes. By inhibiting this enzyme, this compound can potentially enhance cAMP levels, leading to anti-inflammatory effects and modulation of other signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperazine and phenyl groups significantly influence the compound's potency and selectivity. For instance, substituents on the phenyl ring can enhance binding affinity and selectivity for PDE4 over other PDE isoforms. Studies have shown that certain derivatives exhibit submicromolar IC50 values, indicating high potency as PDE4 inhibitors .

Table 1: Summary of SAR Findings

| Compound Variant | IC50 (nM) | Selectivity Ratio (PDE4/PDE7) |

|---|---|---|

| Base Compound | 28 | >2000 |

| Variant A | 26 | >1500 |

| Variant B | 61 | >1000 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It was shown to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The compound effectively lowers levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Case Study: Nonalcoholic Fatty Liver Disease (NAFLD)

A recent study explored the effects of phenyl ketone derivatives, including our compound of interest, on NAFLD. The findings indicated that these compounds could modulate oxidoreductase activity, significantly reducing triglyceride and cholesterol levels in HepG2 cells treated with palmitic acid. The most potent derivative showed an EC50 value of 10.2 nM, highlighting its therapeutic potential against metabolic disorders .

科学的研究の応用

(R)-2-(benzylamino)butan-1-ol Applications

(R)-2-(benzylamino)butan-1-ol, with the molecular formula C₁₁H₁₇NO, is a chiral amine featuring a butanol backbone and a benzylamino group attached to the second carbon. The presence of a chiral center makes it valuable in asymmetric synthesis.

Pharmaceutical Applications

(R)-2-(benzylamino)butan-1-ol is used as an intermediate in synthesizing therapeutic agents. Its chiral nature allows it to participate in asymmetric synthesis, crucial for developing enantiomerically pure pharmaceuticals. Researchers are studying its interactions with enzymes and receptors for potential therapeutic effects. The combination of a benzylamino group and an alcohol functionality suggests it could be used in medicinal chemistry research, with the potential for biological activity such as enzyme inhibition or receptor binding.

Use in Organic Synthesis

As a chiral amine, (R)-2-(benzylamino)butan-1-ol can influence the chirality of products in chemical reactions. It can be employed as a reagent or catalyst to control the stereochemistry of new molecules. An electrocatalytic method can be used for the synthesis of (R)-(-)-2-(N-benzylamino)butan-1-ol . 2-(N-benzylidineamino)butan-1-ol can be converted to 2-(N-benzylamino)butan-1-ol using a palladium on carbon catalyst under hydrogen pressure .

Material Science Applications

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine derivatives documented in pharmaceutical and chemical literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities.

Substituent Analysis

The 3-phenylprop-2-enyl group at N4 is a recurring feature in impurities and bioactive molecules. For example:

- (Z)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine (MM1038.03, ) shares the 3-phenylprop-2-enyl substituent but differs in the N1 group (diphenylmethyl vs. phenylcyclopentyl ketone). This structural variation may influence metabolic stability and synthetic pathways .

- Fluoroquinolone derivatives () feature piperazinyl groups with carbopiperazine moieties (e.g., benzoyl or benzenesulfonyl). While these lack the phenylcyclopentyl group, they demonstrate how aromatic substituents enhance antimicrobial activity against resistant pathogens like Pseudomonas aeruginosa .

Physicochemical Properties

Key properties of the target compound and analogs are compared below:

Notes:

- The 3-phenylprop-2-enyl moiety introduces steric bulk and conjugated π-systems, which may influence binding to hydrophobic enzyme pockets .

Research Implications

The structural and functional diversity of piperazinyl ketones underscores their versatility in drug discovery. The target compound’s phenylcyclopentyl and 3-phenylprop-2-enyl groups warrant further investigation for:

Antimicrobial Development: Building on fluoroquinolone-derived piperazine scaffolds .

Enzyme-Targeted Therapies : Optimizing substituents for improved IC50 values against bacterial or eukaryotic targets .

Synthetic Chemistry : Addressing challenges in stereoselective synthesis, particularly for the (Z)-isomer of the 3-phenylprop-2-enyl group .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of phenylcyclopentyl 4-(3-phenylprop-2-enyl)piperazinyl ketone, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis of piperazinyl ketones typically involves sequential functionalization of the piperazine ring. A two-step approach is common:

Nitration : Introduce nitro groups to the aromatic ring using concentrated nitric acid and sulfuric acid under controlled temperatures (0–5°C) to prevent over-nitration .

Friedel-Crafts Acylation : React the nitrated intermediate with a cyclopentyl ketone derivative in the presence of Lewis acids (e.g., AlCl₃) at 60–80°C to form the ketone linkage .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict anhydrous conditions and stoichiometric control of reagents.

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the 3D structure using SHELX software for small-molecule refinement. SHELXL is ideal for high-resolution data to confirm stereochemistry and bond angles .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 2.5–3.5 ppm for piperazine and cyclopentyl groups). Compare with analogs like Imp. B(EP) in Reference Standards .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified during synthesis?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS with a C18 column (acetonitrile/water mobile phase) to detect byproducts like (Z)-isomers or bis-alkenylated derivatives. Reference standards (e.g., Imp. B(EP), CAS 750512-44-8) are critical for calibration .

- Quantitative Analysis : Apply area normalization or external standard methods. For trace impurities (<0.1%), use UPLC with a sensitivity threshold of 0.01% .

Q. What strategies are effective for studying the compound’s pharmacokinetic properties, such as solubility and blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Solubility Studies : Use the gravimetric method in solvents like ethanol, acetone, or ethyl acetate across temperatures (283–313 K). Correlate data with Apelblat or van’t Hoff models to predict thermodynamic behavior .

- BBB Permeability : Employ in vitro models like PAMPA-BBB or MDCK-MDR1 cell monolayers. Measure apparent permeability (Papp) and compare with reference compounds (e.g., logBB values). ADMET predictions using SwissADME can guide experimental design .

Q. How can researchers resolve contradictions in reported biological activity data for piperazinyl ketone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., phenyl, cyclopentyl) and evaluate activity against targets (e.g., 5-HT receptors, antimicrobial assays). For example, fluoroquinolone derivatives with piperazinyl groups showed enhanced activity against resistant pathogens when aryl groups were optimized .

- Data Normalization : Control for assay variability (e.g., cell line viability, incubation time) and use standardized metrics (e.g., IC₅₀, MIC). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular).

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., 5-HT₂A). Validate docking poses with MD simulations (GROMACS) to assess stability .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Discovery Studio. Compare with active analogs like 2-phenylquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。